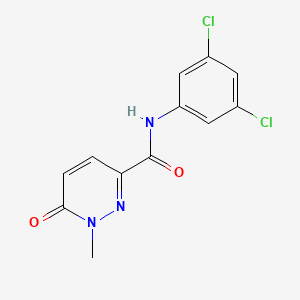![molecular formula C18H18ClF3N2O B6525952 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1015706-46-3](/img/structure/B6525952.png)
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide (NCTB) is a chemical compound with a wide range of scientific applications. It is a trifluoromethylbenzamide derivative with a chlorophenyl group and a dimethylaminoethyl group attached to the nitrogen atom. It is a white crystalline solid with a molecular weight of 358.85 g/mol. NCTB has been used in a variety of laboratory experiments, including in the synthesis of drugs, and in the study of biochemical and physiological effects.
科学研究应用
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, including anti-inflammatory and anti-cancer drugs. It has also been used in the study of biochemical and physiological effects. It has been used to study the effects of drugs on the body, and to investigate the mechanism of action of drugs. Additionally, this compound has been used in the study of proteins, enzymes, and other biological molecules.
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that indole derivatives, which share structural similarities with this compound, possess various biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to antimicrobial, antidiabetic, and antimalarial . The compound’s interaction with its targets could potentially result in a variety of changes, depending on the nature of the target and the context of the interaction.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s water solubility, which is 13g/l , could potentially impact its bioavailability. The compound’s melting point is 160-164 °C (lit.) and boiling point is 247.3±40.0 °C (Predicted) , which could also influence its pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with similar compounds , it’s plausible that this compound could have a variety of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other substances. The compound should be stored in a sealed container in a dry environment, away from fire sources and oxidizers . It’s also important to handle the compound in a well-ventilated area to prevent inhalation of vapors .
实验室实验的优点和局限性
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, so there is limited information available about its effects and mechanism of action. Additionally, it can be difficult to accurately measure its effects in laboratory experiments.
未来方向
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has a wide range of potential applications and future directions. It could be used in the development of new drugs, including anti-inflammatory and anti-cancer drugs. It could also be used to study the mechanism of action of existing drugs, and to investigate the effects of drugs on the body. Additionally, this compound could be used in the study of proteins, enzymes, and other biological molecules. Finally, this compound could be used in the development of new therapeutic strategies for a variety of diseases and conditions.
合成方法
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide can be synthesized in two steps, starting from the reaction of 2-chlorobenzonitrile with dimethylaminoethanol in the presence of an acid catalyst. This reaction yields a mixture of the N-mono- and di-substituted products. The N-mono-substituted product is then reacted with trifluoromethylbenzoyl chloride in the presence of a base, resulting in the formation of this compound.
属性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O/c1-24(2)16(14-8-3-4-9-15(14)19)11-23-17(25)12-6-5-7-13(10-12)18(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFDGANAQFBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)